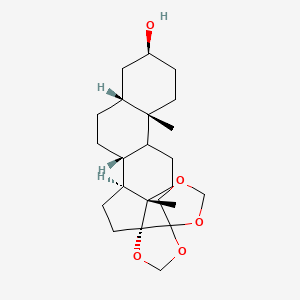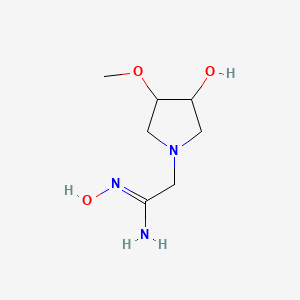
(Z)-N'-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a methoxy group, and a pyrrolidine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Hydroxy and Methoxy Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Formation of the Acetimidamide Moiety: This step involves the reaction of the intermediate compound with appropriate reagents to form the acetimidamide group.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups, along with the pyrrolidine ring, may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)acetic acid: Shares the pyrrolidine ring and hydroxy/methoxy groups but differs in the acetic acid moiety.
3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Contains similar functional groups but has a different core structure.
Uniqueness
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide is unique due to its specific combination of functional groups and the presence of the acetimidamide moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H15N3O3 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C7H15N3O3/c1-13-6-3-10(2-5(6)11)4-7(8)9-12/h5-6,11-12H,2-4H2,1H3,(H2,8,9) |
InChI Key |
PCCOTGGCFGIDQC-UHFFFAOYSA-N |
Isomeric SMILES |
COC1CN(CC1O)C/C(=N/O)/N |
Canonical SMILES |
COC1CN(CC1O)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)
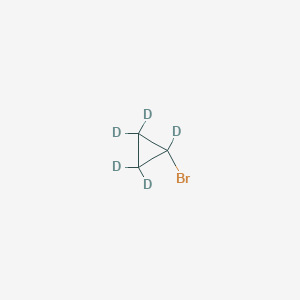
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
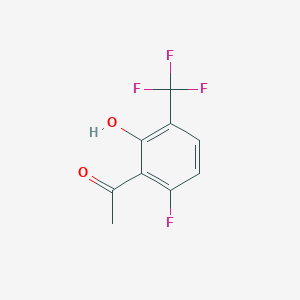

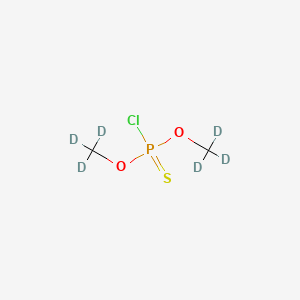

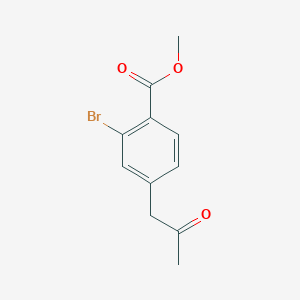

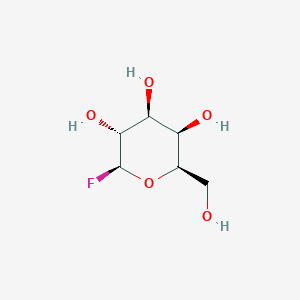
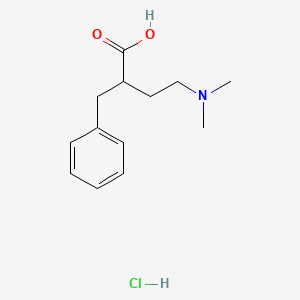
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
